
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is an organic compound with the molecular formula C16H17NO It features a phenyl group and a pyridinyl group attached to a pentenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol typically involves the reaction of pyridine derivatives with phenyl-substituted alkenes. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl-substituted alkene under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pyridinyl ketones or aldehydes.
Reduction: Formation of 1-phenyl-1-(pyridin-2-yl)pentanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(pyridin-2-yl)ethanol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-(pyridin-2-yl)but-3-en-1-ol: Similar structure but with a different position of the double bond.
1-Phenyl-1-(pyridin-2-yl)propan-2-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is unique due to its specific combination of phenyl and pyridinyl groups attached to a pentenol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-phenyl-1-pyridin-2-ylpent-4-en-1-ol |
InChI |
InChI=1S/C16H17NO/c1-2-3-12-16(18,14-9-5-4-6-10-14)15-11-7-8-13-17-15/h2,4-11,13,18H,1,3,12H2 |
Clé InChI |
JNMPKWJSGXWVDO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


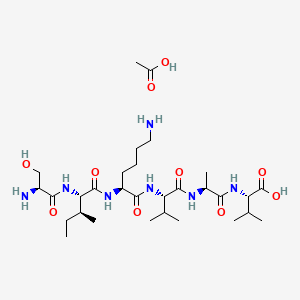
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

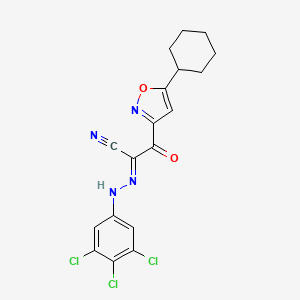
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
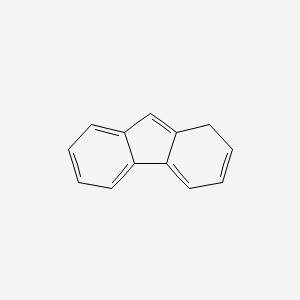
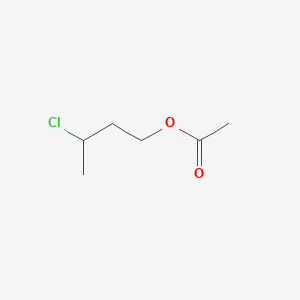
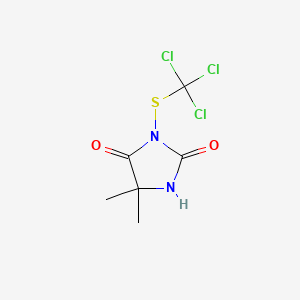
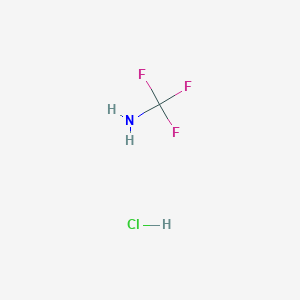
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
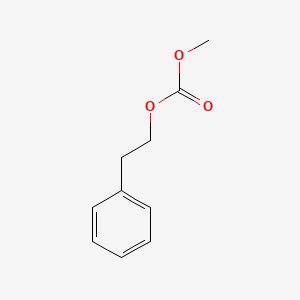
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
